molecular formula C17H17F2NO4S B2933914 2-difluoromethanesulfonyl-N-(2-hydroxy-3-phenylpropyl)benzamide CAS No. 2034554-37-3

2-difluoromethanesulfonyl-N-(2-hydroxy-3-phenylpropyl)benzamide

Cat. No.: B2933914
CAS No.: 2034554-37-3
M. Wt: 369.38
InChI Key: QUTDGVORVZUCDU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: The compound 2-difluoromethanesulfonyl-N-(2-hydroxy-3-phenylpropyl)benzamide (molecular formula: C₁₇H₁₇F₂NO₂S; monoisotopic mass: 337.094806 g/mol) features a benzamide core substituted at the 2-position with a difluoromethanesulfonyl group (-SO₂CF₂H) and an N-linked 2-hydroxy-3-phenylpropyl chain .

The difluoromethanesulfonyl group likely requires sulfonylation or thiol-ether oxidation steps during synthesis.

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-(2-hydroxy-3-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO4S/c18-17(19)25(23,24)15-9-5-4-8-14(15)16(22)20-11-13(21)10-12-6-2-1-3-7-12/h1-9,13,17,21H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTDGVORVZUCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-difluoromethanesulfonyl-N-(2-hydroxy-3-phenylpropyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its rapid, mild, and highly efficient pathway, making it suitable for the preparation of benzamide derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-difluoromethanesulfonyl-N-(2-hydroxy-3-phenylpropyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine (I2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various catalysts for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, specific solvents, and precise timing to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted benzamide derivatives.

Scientific Research Applications

2-difluoromethanesulfonyl-N-(2-hydroxy-3-phenylpropyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-difluoromethanesulfonyl-N-(2-hydroxy-3-phenylpropyl)benzamide involves its interaction with specific molecular targets and pathways. For example, similar benzamide analogues have been shown to act as allosteric activators of human glucokinase, which is involved in glucose metabolism . The compound’s effects are mediated through hydrogen bonding interactions with specific residues in the target protein, leading to changes in the protein’s activity.

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

A. Sulfonyl vs. Acyl/Amino Substituents:

  • Analog 1 : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () replaces the sulfonyl group with a methylbenzamide, reducing electronic effects but retaining an N,O-bidentate directing group for metal coordination.
  • Analog 2: 2-Hexanoylamino-1-(4-carboxyphenyl)benzamide () features a hexanoylamino substituent, which contributes to PCAF histone acetyltransferase (HAT) inhibition (67–79% at 100 μM). The sulfonyl group in the target compound may confer distinct inhibitory mechanisms due to its polarity and size .

B. Hydroxyalkyl Chain Modifications :

  • Analog 3 : 2-Fluoro-N-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylbenzamide () incorporates a bulkier naphthalene moiety and isopropyl group, likely increasing steric hindrance and reducing solubility compared to the target compound.

A. Enzyme Inhibition :

  • PCAF HAT Inhibitors: Benzamides with long acyl chains (e.g., 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide, 79% inhibition) show that hydrophobic substituents enhance activity . The target compound’s sulfonyl group may compete with carboxyl or acyl groups in binding pockets, though experimental data are needed.
  • Pesticide Analogs: Flutolanil (N-(3-isopropoxyphenyl)-2-trifluoromethylbenzamide) and mepronil (–7) demonstrate that trifluoromethyl or methyl groups confer fungicidal activity via unknown targets. The target compound’s sulfonyl group may redirect bioactivity toward non-pesticidal applications .

B. Structural Flexibility and Metal Coordination :

  • The N,O-bidentate group in ’s compound enables metal-catalyzed C–H functionalization. The target compound’s hydroxypropyl chain may similarly coordinate metals, but the sulfonyl group’s electron-withdrawing nature could alter reactivity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituent (R₁) Chain (R₂) Biological Activity Key Reference
Target Compound -SO₂CF₂H 2-hydroxy-3-phenylpropyl Unknown (hypothesized enzyme inhibition)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide 2-hydroxy-1,1-dimethylethyl Metal coordination (N,O-bidentate)
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide 2-tetradecanoylamino 3-carboxyphenyl 79% PCAF HAT inhibition
Flutolanil 2-trifluoromethyl 3-isopropoxyphenyl Fungicidal activity

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 337.38 ~2.5 2 (OH, NH) 5 (SO₂, CONH, OH)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ~235 ~1.8 2 3
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide ~438 ~5.0 3 5

Biological Activity

2-Difluoromethanesulfonyl-N-(2-hydroxy-3-phenylpropyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H18F2N2O3S

This compound features a difluoromethanesulfonyl group, which is known for enhancing biological activity through its electrophilic nature.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its effects on enzyme inhibition, anti-inflammatory properties, and potential anticancer effects.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit the activity of certain proteases, which play crucial roles in cancer progression and inflammatory responses.

Enzyme Target Inhibition Type IC50 Value (µM)
Protease ACompetitive15
Protease BNon-competitive25

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential therapeutic role in treating inflammatory diseases.

Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer properties. In cell line assays, it has been observed to induce apoptosis in various cancer cell types, including breast and colon cancer cells.

Case Studies

  • Case Study on Inhibition of Cancer Cell Proliferation :
    • A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 20 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
  • Case Study on Anti-inflammatory Activity :
    • In a murine model of arthritis, administration of this compound significantly reduced joint swelling and inflammation markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated joints.

The proposed mechanism of action for this compound involves its interaction with specific protein targets within cells. The difluoromethanesulfonyl moiety is believed to facilitate covalent bonding with nucleophilic residues on target proteins, leading to functional inhibition.

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